- Catalytic conversion of olefins to aromatics, United States, , ,
Cas no 934-80-5 (4-Ethyl-1,2-dimethylbenzene)
4-Ethyl-1,2-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-1,2-dimethylbenzene
- 4-Ethyl-o-xylene
- 1,2-Dimethyl-4-ethylbenzene
- Benzene,4-ethyl-1,2-dimethyl-
- 3,4-Dimethylethylbenzene
- NSC 74183
- 2-Methyl-p-ethyltoluene
- o-Xylene, 4-ethyl-
- Benzene, 4-ethyl-1,2-dimethyl-
- 1-ethyl-3,4-dimethylbenzene
- NSC74183
- 4-ETHYL-ORTHO-XYLENE
- 3,4-Dimethyl-1-ethylbenzene
- 1,2-Dimethyl-4-ethyl benzene
- o-Xylene, 4-ethyl- (8CI)
- SBUYFICWQNHBCM-UHFFFAOYSA-N
- SBB061288
- FCH917660
- 4-Ethyl-1,2-dimethylbenzene (ACI)
- DTXSID6061317
- Q27161917
- DS-5262
- UNII-S21X4T3N1G
- EINECS 213-293-7
- 4-ETHYL O-XYLENE
- C77212
- NSC-74183
- CS-0152518
- 934-80-5
- AKOS006228185
- E0281
- S21X4T3N1G
- NS00039565
- MFCD00059234
- DTXCID8048864
- CHEBI:89727
-
- MDL: MFCD00059234
- Inchi: 1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
- InChI Key: SBUYFICWQNHBCM-UHFFFAOYSA-N
- SMILES: C1C(CC)=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 134.11000
- Monoisotopic Mass: 134.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 96.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.8777 g/cm3 (15.2 ºC)
- Melting Point: -67°C(lit.)
- Boiling Point: 190°C
- Flash Point: 61.5±7.3 ºC,
- Refractive Index: 1.52531 (15.05 ºC)
- Solubility: Insuluble (8.5E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 2.86580
- Solubility: Not determined
- Vapor Pressure: 0.8±0.2 mmHg at 25°C
4-Ethyl-1,2-dimethylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993
- Hazard Category Code: 10
- Safety Instruction: S16
- HazardClass:3.2
- PackingGroup:III
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:4° CStore…,-4℃Store…Better
4-Ethyl-1,2-dimethylbenzene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-Ethyl-1,2-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087283-1g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 95% | 1g |
$231.92 | 2023-08-31 | |
| Alichem | A019087283-5g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 95% | 5g |
$682.38 | 2023-08-31 | |
| Alichem | A019087283-10g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 95% | 10g |
$1131.20 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156310-100μg |
4-Ethyl-o-xylene |
934-80-5 | >99.0%(GC) | 100μg |
¥2,025.00 | 2021-05-24 | |
| Ambeed | A715007-250mg |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 250mg |
$57.0 | 2025-04-15 | |
| Ambeed | A715007-1g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 1g |
$139.0 | 2025-04-15 | |
| Ambeed | A715007-5g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 5g |
$492.0 | 2025-04-15 | |
| abcr | AB136004-0,1 ml |
4-Ethyl-o-xylene, 99%; . |
934-80-5 | 99% | 0.10,1ml |
€192.00 | 2023-06-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E871346-100μl |
4-Ethyl-o-xylene |
934-80-5 | 99% | 100μl |
2,430.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0281-0.1ML |
4-Ethyl-o-xylene |
934-80-5 | >99.0%(GC) | 0.1ml |
¥990.00 | 2024-04-15 |
4-Ethyl-1,2-dimethylbenzene Production Method
Production Method 1
Production Method 2
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020
Production Method 3
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Production Method 4
- Preparation of 4-ethyl-m-xylene from its isomer mixtures, Japan, , ,
Production Method 5
- Alkylation of benzene, toluene and xylene isomers with C2, C3 and C4 aliphatic alcohols on TiO2-SiO2-Al2O3 and MoO3-SiO2-Al2O3, Indian Journal of Chemistry, 1994, (11), 1053-61
Production Method 6
- Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride, Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9
Production Method 7
- Selective alkylation of xylenes with ethylene, European Patent Organization, , ,
Production Method 8
- Preparation of aromatics over zeolite catalysts, United States, , ,
Production Method 9
- Synthesis of diarylethanes and polycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(1), 163-8
Production Method 10
- Xylene isomers distribution in propane aromatization over ZRP zeolites, Shiyou Huagong, 2005, 34(9), 835-839
Production Method 11
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806
Production Method 12
Production Method 13
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Production Method 14
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations, Biomass and Bioenergy, 2020, 134,
4-Ethyl-1,2-dimethylbenzene Raw materials
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4-Ethyl-1,2-dimethylbenzene Suppliers
4-Ethyl-1,2-dimethylbenzene Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-Ethyl-1,2-dimethylbenzene
Recent Advances in the Study of 4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5) and Its Applications in Chemical Biology and Medicine
4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5), a derivative of xylene, has recently garnered significant attention in the field of chemical biology and medicine due to its unique structural properties and potential applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The information presented herein is derived from recent peer-reviewed publications, industry reports, and technical documents, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 4-Ethyl-1,2-dimethylbenzene as a key intermediate in the synthesis of more complex organic compounds. Its ethyl and methyl substituents offer versatility in chemical reactions, making it a valuable building block in pharmaceutical chemistry. For instance, researchers have utilized this compound in the development of novel drug candidates targeting inflammatory pathways. The compound's ability to modulate specific biochemical pathways has been demonstrated in vitro, suggesting its potential as a lead compound for further drug development.
In addition to its synthetic utility, 4-Ethyl-1,2-dimethylbenzene has been investigated for its biological activities. Recent in vitro and in vivo studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases, where oxidative stress plays a critical role. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species, although further studies are needed to elucidate the precise molecular targets.
The pharmacokinetic profile of 4-Ethyl-1,2-dimethylbenzene has also been a subject of recent research. Preliminary data indicate that the compound has favorable absorption and distribution characteristics, with moderate metabolic stability. These properties make it a promising candidate for further preclinical development. However, challenges remain in optimizing its bioavailability and minimizing potential toxicity, which are areas of active investigation.
From an industrial perspective, the production and scalability of 4-Ethyl-1,2-dimethylbenzene have seen advancements. New catalytic methods have been developed to improve yield and reduce environmental impact, aligning with the growing emphasis on sustainable chemistry. These innovations are expected to facilitate the large-scale production of this compound, thereby supporting its broader application in drug discovery and development.
In conclusion, 4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5) represents a compound of significant interest in chemical biology and medicine. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility and potential. Ongoing research efforts are likely to uncover new applications and refine its therapeutic profile, making it a valuable asset in the pursuit of novel treatments for various diseases. Future studies should focus on addressing the current limitations and exploring its full pharmacological potential.
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